molecular formula C7H11F2NO B11919620 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine

3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine

Katalognummer: B11919620
Molekulargewicht: 163.16 g/mol
InChI-Schlüssel: ZTXMYQBEUWMAGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine: is a chemical compound with the molecular formula C7H11F2NO. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is notable for its unique structure, which includes both a difluoro group and a tetrahydrofuran moiety, making it an interesting subject for various chemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the azetidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification and isolation of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction could produce difluoro alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications .

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific characteristics .

Wirkmechanismus

The mechanism of action of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to downstream effects .

Vergleich Mit ähnlichen Verbindungen

    3,3-Difluoroazetidine: Similar in structure but lacks the tetrahydrofuran moiety.

    1-(Tetrahydrofuran-3-yl)azetidine: Similar in structure but lacks the difluoro group.

    3-Fluoro-1-(tetrahydrofuran-3-yl)azetidine: Contains only one fluorine atom

Uniqueness: 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine is unique due to the presence of both the difluoro group and the tetrahydrofuran moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H11F2NO

Molekulargewicht

163.16 g/mol

IUPAC-Name

3,3-difluoro-1-(oxolan-3-yl)azetidine

InChI

InChI=1S/C7H11F2NO/c8-7(9)4-10(5-7)6-1-2-11-3-6/h6H,1-5H2

InChI-Schlüssel

ZTXMYQBEUWMAGS-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1N2CC(C2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.